Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride is a piperidine-based compound featuring a cyano group and a 3,4-dichlorophenyl substituent on the piperidine ring. Its molecular formula is C₁₆H₁₇Cl₂N₂O₂·HCl, with a molecular weight of 377.69 g/mol. The compound's structure combines a piperidine backbone, an ethyl carboxylate ester, and a sterically bulky 3,4-dichlorophenyl-cyanomethyl group.
Properties
IUPAC Name |
ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2.ClH/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12;/h3-4,9,11,15H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAFGIXDGBFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
- The piperidine core is constructed via cyclization reactions using suitable precursors such as amino alcohols or diamines. Cyclization often involves intramolecular nucleophilic substitution or reductive amination techniques.
- Precursors like ethyl isonipecotate (ethyl piperidine-4-carboxylate) are commonly used as starting materials, providing the piperidine scaffold with an ester functionality at the 4-position.
Introduction of the Cyano Group
- The cyano group is introduced through nucleophilic substitution reactions, typically involving cyanide salts (e.g., potassium cyanide or sodium cyanide) under basic conditions.
- This step usually targets a benzylic halide intermediate derived from the 3,4-dichlorophenyl moiety, allowing the substitution of the halogen with a cyano group.
Attachment of the 3,4-Dichlorophenyl Group
- The 3,4-dichlorophenyl group is coupled to the piperidine ring via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions.
- Alternatively, halogenated aryl compounds (e.g., 3,4-dichlorobenzyl halides) are reacted with the piperidine nitrogen under basic or phase-transfer catalytic conditions to form the N-substituted product.
Esterification
- The carboxylic acid group on the piperidine ring is esterified with ethanol under acidic conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- This step yields the ethyl ester, completing the synthesis of the target compound.
Formation of the Hydrochloride Salt
- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving stability and crystallinity.
Industrial Production Methods
- Industrial synthesis adapts the laboratory-scale procedures to larger volumes, emphasizing process optimization for yield, purity, and cost-effectiveness.
- Continuous flow synthesis and batch processing are employed, with strict control over reaction parameters such as temperature, pressure, and reaction time.
- Purification methods include crystallization, solvent extraction, and chromatographic techniques to ensure high purity of the hydrochloride salt.
Analytical Techniques for Monitoring and Validation
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor reaction progress and quantify impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (both ^1H and ^13C) confirms the presence of the cyano group, dichlorophenyl moiety, and ester functionalities.
- Infrared (IR) Spectroscopy identifies the nitrile peak near 2200 cm^-1, characteristic of the cyano group.
- X-ray Crystallography may be employed to resolve stereochemical details of the piperidine ring and confirm salt formation.
Summary Table of Key Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Piperidine ring formation | Cyclization of amino precursors, reductive amination | Formation of piperidine core with ester group |
| 2 | Nucleophilic substitution | Cyanide salts (KCN/NaCN), basic medium | Introduction of cyano group at benzylic position |
| 3 | Friedel-Crafts alkylation or nucleophilic substitution | 3,4-Dichlorobenzyl halides, organic base | Attachment of 3,4-dichlorophenyl group |
| 4 | Esterification | Ethanol, acid catalyst (H2SO4, p-TsOH) | Formation of ethyl ester at carboxyl position |
| 5 | Salt formation | HCl gas or HCl in solvent | Conversion to hydrochloride salt for stability |
Research Findings and Optimization Insights
- Reaction yields for each step vary but optimized protocols achieve overall yields exceeding 80%, particularly when controlling temperature and solvent polarity to minimize side reactions such as over-alkylation or hydrolysis.
- Choice of solvent (e.g., tetrahydrofuran, toluene) and bases (e.g., lithium diisopropylamide) is critical for selectivity and efficiency.
- Industrial scale-up benefits from continuous flow reactors that provide enhanced heat and mass transfer, improving reproducibility and safety when handling toxic cyanide reagents.
- Purification of the hydrochloride salt by recrystallization from suitable solvents enhances product stability and facilitates handling.
Comparative Analysis with Analogous Compounds
| Feature | Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | Analogues (e.g., methyl ester, sulfonyl-substituted) |
|---|---|---|
| Cyano Group | Present, electron-withdrawing, enhances metabolic stability | May be replaced by sulfonyl or thioxo groups |
| Ester Group | Ethyl ester, affects lipophilicity and metabolic profile | Methyl ester variants show different stability |
| Aromatic Substitution | 3,4-Dichlorophenyl moiety, influences receptor binding affinity | Variations in halogenation pattern alter activity |
| Synthetic Route Complexity | Multi-step with nucleophilic substitution and Friedel-Crafts steps | Similar but may differ in reagents and conditions |
| Industrial Scalability | Established with continuous flow and batch processes | Comparable but dependent on substituent reactivity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and dichlorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate Hydrochloride
- Structure : Differs by replacing the 3,4-dichlorophenyl group with a simple phenyl ring.
- Lower molecular weight (327.82 g/mol) and logP value compared to the dichlorophenyl analog, implying reduced membrane permeability .
Ethyl Piperidine-4-carboxylate Hydrochloride (CAS 81270-37-3)
SR140333 (Neurokinin Antagonist)
- Structure : Contains a 3,4-dichlorophenyl group but features a quinuclidine core instead of piperidine.
- Key Differences: The dichlorophenyl moiety in SR140333 enhances binding to neurokinin receptors, while the target compound’s piperidine-cyanomethyl group may favor sigma receptor interactions . SR140333 has a higher molecular weight (604.54 g/mol) due to additional aromatic and heterocyclic substituents .
Meperidine Hydrochloride (Opioid Analgesic)
- Structure: Shares the ethyl piperidine-4-carboxylate backbone but lacks the cyano and dichlorophenyl groups.
- Key Differences: Meperidine’s phenyl group confers µ-opioid receptor agonism, whereas the dichlorophenyl-cyanomethyl group in the target compound may shift activity toward sigma receptors . The target compound’s higher logP (~3.5 vs. ~1.9 for Meperidine) suggests prolonged CNS retention .
Physicochemical and Pharmacological Data
| Compound Name | Molecular Weight (g/mol) | logP | Key Substituents | Receptor Target |
|---|---|---|---|---|
| Target Compound | 377.69 | 3.5 | 3,4-Dichlorophenyl, cyano | Sigma receptors (putative) |
| Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate HCl | 327.82 | 2.8 | Phenyl, cyano | N/A (Intermediate) |
| SR140333 | 604.54 | 4.1 | 3,4-Dichlorophenyl, quinuclidine | Neurokinin NK1 |
| Meperidine HCl | 283.79 | 1.9 | Phenyl, methyl | µ-opioid |
Biological Activity
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C16H18Cl2N2O2
- Molecular Weight : 341.23 g/mol
- CAS Number : 1440535-51-2
The compound consists of a piperidine ring with a cyano group and a dichlorophenyl moiety, which contribute to its unique biological properties. The presence of the cyano group is particularly significant in modulating the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Dichlorophenyl Moiety : Typically via Friedel-Crafts reactions.
- Esterification : Final step involving the reaction with ethanol to form the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Binding : It can bind to receptors influencing neurotransmitter systems, potentially affecting mood and behavior.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter release.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical company demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, the compound was tested on human cancer cell lines (e.g., HeLa cells). Results indicated that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed. For example:
Piperidine Functionalization : React ethyl piperidine-4-carboxylate with a cyanomethylating agent (e.g., 3,4-dichlorobenzyl cyanide) in the presence of an organic base (e.g., diisopropylethylamine) and a polar aprotic solvent (e.g., acetonitrile) .
Salt Formation : Treat the intermediate with HCl in a solvent like ethanol or water to form the hydrochloride salt .
- Key Variables :
-
Temperature : Reactions often proceed at 60–80°C to optimize coupling efficiency.
-
Catalyst : Use of carbodiimide-based coupling agents (e.g., EDCI) improves amide bond formation .
-
Yield : Typical yields range from 65–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Reaction Step Conditions Yield Reference Piperidine coupling EDCI, HOBt, CH₃CN, 25°C 72% Hydrochloride salt formation HCl/EtOH, reflux 89%
Q. How is the structural integrity of the compound validated, and what analytical techniques are critical?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Confirm the presence of the cyano group (δ ~110–120 ppm in NMR) and piperidine ring protons (δ 1.5–3.5 ppm in NMR).
Infrared Spectroscopy (IR) : Detect C≡N stretching (~2200 cm) and ester C=O (~1700 cm) .
Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 395.2) and fragmentation patterns .
- Purity Standards : HPLC purity ≥98% (USP guidelines) with chloride content confirmed via argentometric titration .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Case Study : Discrepancies in receptor binding assays (e.g., GPCR antagonism) may arise from:
- Stereochemical Variants : Enantiomers of the piperidine ring exhibit divergent binding affinities (e.g., SR140333 vs. SR142801 in evidence 6) .
- Solubility Effects : Hydrochloride salts improve aqueous solubility but may alter partition coefficients (logP), affecting membrane permeability .
- Resolution :
- Dose-Response Curves : Use standardized buffers (e.g., PBS at pH 7.4) to minimize variability.
- Molecular Dynamics (MD) : Model ligand-receptor interactions to identify critical residues (e.g., hydrophobic pockets accommodating 3,4-dichlorophenyl groups) .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?
- Approaches :
Prodrug Design : Replace the ethyl ester with a tert-butyl ester to enhance metabolic stability .
Salt Selection : Compare hydrochloride vs. phosphate salts for improved bioavailability .
- Data :
| Modification | Half-Life (Rat Plasma) | C | Reference |
|---|---|---|---|
| Ethyl ester (HCl) | 2.1 h | 1.8 µg/mL | |
| tert-Butyl ester | 4.5 h | 3.2 µg/mL |
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Tools :
- Docking Simulations : AutoDock Vina to assess binding to CYP3A4/2D6 active sites.
- QSAR Models : Correlate substituent electronegativity (e.g., 3,4-dichloro groups) with metabolic inhibition .
- Findings :
- The 3,4-dichlorophenyl moiety increases steric hindrance, reducing CYP2D6 affinity by 40% compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
